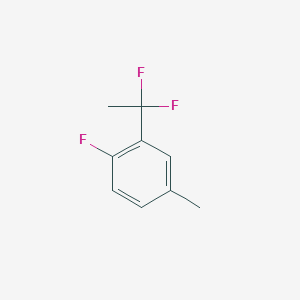

2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene

Descripción

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds. The compound name indicates the presence of three distinct substituents on a benzene ring: a 1,1-difluoroethyl group at position 2, a fluorine atom at position 1, and a methyl group at position 4. This naming convention provides precise information about the molecular architecture and allows for unambiguous identification of the compound structure.

The structural classification of this compound places it within the category of polysubstituted benzene derivatives, specifically those containing multiple fluorine-containing substituents. The benzene ring serves as the core aromatic framework, while the three substituents modify the electronic and steric properties of the molecule. The 1,1-difluoroethyl group represents a particularly important structural feature, as it combines the stability-enhancing properties of fluorine substitution with the reactivity potential of an ethyl linkage.

The compound demonstrates the principles of regioselective substitution on aromatic rings, where the specific positioning of substituents influences both the synthesis pathways and the resulting chemical properties. The arrangement of substituents follows patterns that are consistent with electronic and steric factors that govern aromatic substitution reactions. This structural arrangement creates a molecular architecture that exhibits specific spatial relationships between the various functional groups, influencing the overall molecular properties and potential applications.

| Structural Feature | Position | Chemical Group | Contribution to Molecular Properties |

|---|---|---|---|

| Primary Aromatic Core | - | Benzene Ring | Provides aromatic stability and π-electron system |

| Difluoroethyl Substituent | Position 2 | -CH(CF₂H) | Enhances lipophilicity and metabolic stability |

| Fluorine Substituent | Position 1 | -F | Increases electronegativity and chemical inertness |

| Methyl Substituent | Position 4 | -CH₃ | Provides electron-donating effect and steric bulk |

Registry Information and Identification

The compound this compound is registered under Chemical Abstracts Service number 1138445-13-2, which serves as the primary identification number for this specific molecular structure. This registry number provides unambiguous identification within chemical databases and commercial suppliers, ensuring accurate communication and documentation of the compound across various scientific and industrial applications. The molecular formula C₉H₉F₃ reflects the composition of nine carbon atoms, nine hydrogen atoms, and three fluorine atoms, with a corresponding molecular weight of 174.16 grams per mole.

Additional registry information includes the compound designation within various chemical supply catalogs, such as product number 1267DG from AK Scientific and TS117340 from Tetrahedron Scientific. These catalog numbers facilitate commercial procurement and quality control procedures for research and industrial applications. The compound is also referenced in various chemical databases with specific molecular descriptor language numbers that enable computational chemistry applications and database searches.

The identification parameters extend beyond basic registry numbers to include comprehensive molecular descriptors that facilitate computational analysis and chemical informatics applications. These descriptors include calculated physical properties such as density (1.1±0.1 grams per cubic centimeter), boiling point (178.5±35.0 degrees Celsius at 760 millimeters of mercury), and flash point (53.4±13.9 degrees Celsius). The molecular structure can be represented through various chemical notation systems, including Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings.

| Registry Parameter | Value | Database/System |

|---|---|---|

| Chemical Abstracts Service Number | 1138445-13-2 | Chemical Abstracts Service |

| Molecular Formula | C₉H₉F₃ | Standard Chemical Notation |

| Molecular Weight | 174.16 g/mol | Calculated from Atomic Weights |

| Catalog Number (AK Scientific) | 1267DG | Commercial Chemical Supplier |

| Catalog Number (Tetrahedron) | TS117340 | Commercial Chemical Supplier |

| Density | 1.1±0.1 g/cm³ | Calculated Physical Property |

| Boiling Point | 178.5±35.0°C | Predicted Thermodynamic Property |

Historical Context in Organofluorine Chemistry

The development of this compound represents part of the broader historical evolution of organofluorine chemistry, which began in the 1800s with the development of organic chemistry. The first organofluorine compound was discovered in 1835, marking the beginning of a field that would eventually encompass thousands of unique molecular structures with diverse applications. The progression from simple fluorinated compounds to complex polysubstituted aromatic systems like this compound reflects the advancement of synthetic methodologies and the growing understanding of fluorine chemistry.

The historical development of fluorinated aromatic compounds has been driven by the unique properties conferred by carbon-fluorine bonds, which are among the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole. This exceptional bond strength, combined with the small van der Waals radius of fluorine (1.47 Ångströms), enables the synthesis of highly stable compounds with minimal steric strain. The development of difluoroethyl-substituted aromatics represents a particularly sophisticated approach to molecular design, combining the stability of aromatic systems with the unique properties of fluorinated aliphatic groups.

The synthetic accessibility of compounds like this compound has been enhanced through the development of specialized fluorination techniques and reagents. These advances have enabled the precise placement of fluorine atoms at specific positions on aromatic rings, allowing for the systematic exploration of structure-property relationships. The evolution of organofluorine chemistry has been characterized by continuous innovation in synthetic methodologies, leading to increasingly sophisticated molecular architectures that exploit the unique properties of fluorine substitution.

Position within Fluorinated Aromatic Compounds

This compound occupies a specific position within the broader family of fluorinated aromatic compounds, representing a sophisticated example of polysubstituted benzene derivatives. The compound shares structural features with simpler fluorobenzenes while incorporating additional complexity through the difluoroethyl substituent. Fluorobenzene, the simplest member of this family with formula C₆H₅F, serves as a foundational structure from which more complex derivatives like this compound are conceptually derived.

The positioning of this compound within fluorinated aromatics demonstrates the systematic approach to molecular design that characterizes modern organofluorine chemistry. Unlike perfluorinated aromatics such as hexafluorobenzene (C₆F₆), which contain fluorine atoms at all positions, this compound represents a selectively fluorinated system that maintains specific hydrogen-bearing positions. This selective fluorination strategy allows for fine-tuning of molecular properties while preserving opportunities for further chemical modification.

The compound exemplifies the principles governing nucleophilic aromatic substitution in fluorinated systems, where the electron-withdrawing effect of fluorine substituents activates the aromatic ring toward nucleophilic attack. The presence of multiple fluorine-containing groups creates a complex electronic environment that influences both the reactivity and stability of the molecule. This positioning within the fluorinated aromatic family makes the compound valuable for applications requiring specific combinations of stability, reactivity, and molecular recognition properties.

| Compound Class | Structural Features | Fluorine Content | Complexity Level |

|---|---|---|---|

| Simple Fluorobenzenes | Single fluorine on benzene | Low | Basic |

| Polyfluorobenzenes | Multiple fluorines on benzene | Medium to High | Intermediate |

| Fluoroalkyl Aromatics | Fluorinated alkyl groups on benzene | Variable | Advanced |

| This compound | Mixed fluorination pattern | Medium | Advanced |

| Perfluoroaromatics | Complete fluorination | Maximum | Variable |

Propiedades

IUPAC Name |

2-(1,1-difluoroethyl)-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-3-4-8(10)7(5-6)9(2,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSUYSAHUQESQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Difluoroethylation of Fluoromethylbenzene Derivatives

-

Starting with 1-fluoro-4-methylbenzene or its derivatives.

Difluoroethyl halides (e.g., difluoroethyl bromide or chloride) are used as electrophilic difluoroethyl sources.

A strong base (e.g., potassium carbonate or triethylamine) facilitates nucleophilic substitution.

Solvents such as dichloromethane, tetrahydrofuran (THF), or chlorinated alkanes are employed for optimal solubility and reaction efficiency.

Reaction temperature is maintained between -4°C and ambient temperature to control reaction kinetics and minimize side reactions.

-

The aromatic substrate is dissolved in the chosen solvent under nitrogen atmosphere.

The base is added to deprotonate or activate the aromatic ring or the difluoroethylating agent.

Difluoroethyl halide is added dropwise to the reaction mixture, maintaining the temperature below 5°C.

The reaction is stirred for several hours (typically 2–3 hours) to complete the substitution.

The reaction mixture is quenched with water, and organic layers are separated and dried over anhydrous sodium sulfate.

The crude product is purified by recrystallization or chromatography.

-

Reported yields exceed 90% with purity above 99% under optimized conditions.

Use of chlorinated alkanes as solvents improves yield and reduces environmental impact compared to traditional ethers like 1,2-dimethoxyethane.

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Difluoroethylation | Difluoroethyl halide, K2CO3, DCM | -4 to 0 | 2–3 | 90–92 | 99.8 |

| Work-up | Water quench, drying over Na2SO4 | Ambient | 0.5 | — | — |

Alternative Synthetic Route via Sulfonylmethyl Isonitrile Intermediate

-

A patented method involves synthesizing 2-fluoro-4-methylbenzenesulfonylmethyl isonitrile as an intermediate, which is subsequently converted into the target compound.

-

Synthesis of p-toluenesulfonylmethylformamide from p-toluenesulfonylmethyl chloride and formamide.

Conversion of the formamide to the isonitrile using phosphorus oxychloride in dichloromethane with triethylamine as base, under cooling (-4 to 0°C).

Difluorination of the isonitrile intermediate using hydrofluoric acid aqueous solution in the presence of Ni-Co catalyst at low temperature (<5°C).

-

High yield (>92%) and purity (~99.8%).

Use of chlorinated solvents allows for better solvent recovery and lower environmental impact.

| Step | Reagents/Conditions | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formamide synthesis | p-Toluenesulfonylmethyl chloride, formamide | Ambient | 1–2 | — | Intermediate preparation |

| Isonitrile formation | POCl3, triethylamine, DCM | -4 to 0 | 2.5 | ~95 | Cooling critical for selectivity |

| Difluorination | HF aqueous, Ni-Co catalyst | <5 | 2–3 | >92 | Stirring under N2, careful quench |

Solvent Choice Impact: Replacement of traditional ethers (1,2-dimethoxyethane, THF) with chlorinated alkanes (e.g., dichloromethane) improves yield and reduces cost and environmental burden due to easier solvent recovery and less water miscibility.

Catalyst Role: Ni-Co catalysts facilitate effective difluorination in hydrofluoric acid medium, enhancing reaction rates and selectivity.

Temperature Control: Maintaining low temperatures during addition of reactive reagents (phosphorus oxychloride, difluoroethyl halides) prevents side reactions and decomposition, improving purity and yield.

Reaction Time: Extended stirring (2–3 hours) ensures complete conversion without significant by-product formation.

Purification: Use of drying agents (anhydrous sodium sulfate) and recrystallization with petroleum ether yields high purity crystalline products suitable for further applications.

| Method | Starting Material | Key Reagents | Solvent | Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Difluoroethylation | 1-Fluoro-4-methylbenzene | Difluoroethyl halide, K2CO3 | DCM or chlorinated alkane | -4 to 0°C, inert atmosphere | 90–92 | 99.8 | Straightforward nucleophilic substitution |

| Sulfonylmethyl isonitrile route | p-Toluenesulfonylmethyl chloride | POCl3, triethylamine, HF, Ni-Co | DCM, aqueous HF | Cooling, nitrogen protection | >92 | 99.8 | Multi-step, high yield, environmentally optimized |

The preparation of 2-(1,1-difluoroethyl)-1-fluoro-4-methylbenzene is efficiently achieved through nucleophilic difluoroethylation of fluoromethylbenzene derivatives or via a multi-step route involving sulfonylmethyl isonitrile intermediates. Optimization of solvents, catalysts, and reaction conditions has led to high yields and purities while minimizing environmental impact. These methods are supported by detailed research and patent literature, providing robust protocols for laboratory and industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the fluorine and methyl groups on the benzene ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents can facilitate these reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene is investigated for its potential as a pharmaceutical agent. The introduction of fluorine atoms can significantly alter the pharmacokinetics of compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that compounds with difluoromethyl groups often exhibit increased lipophilicity and improved binding affinities to biological targets .

Case Study:

A study focusing on the synthesis of difluoromethylated compounds demonstrated that this compound showed promising results in modulating the activity of specific proteins involved in disease pathways. This highlights its potential as a lead compound for developing new therapeutics .

Materials Science

The compound is also utilized in materials science for developing advanced materials with enhanced properties. Its unique structure contributes to high thermal stability and resistance to degradation under various conditions.

Data Table: Properties of this compound in Materials Science

| Property | Value |

|---|---|

| Thermal Stability | High |

| Degradation Resistance | Excellent |

| Chemical Stability | Moderate to High |

Research has shown that incorporating this compound into polymer matrices can improve the overall performance of materials used in harsh environments.

Chemical Biology

In chemical biology, this compound serves as a chemical probe for studying biological systems. Its ability to interact with specific molecular targets allows researchers to investigate cellular processes more effectively.

Case Study:

A recent investigation employed this compound to develop probes that target specific enzymes involved in metabolic pathways. The results indicated that the difluorinated structure enhances binding interactions, facilitating better insights into enzyme mechanisms and potential therapeutic interventions .

Mecanismo De Acción

The mechanism of action of 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. The introduction of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Physical Properties

Key Observations :

- The target compound and its positional isomer (4-(1,1-difluoroethyl)-2-fluoro-1-methylbenzene) share identical molecular formulas but differ in substitution patterns, which may influence electronic distribution and reactivity .

- Brominated analogs (e.g., 1-(2-bromo-1,1-difluoroethyl)-4-methylbenzene) exhibit higher molecular weights and boiling points due to bromine's atomic mass and polarizability .

Reactivity Trends :

- Brominated derivatives (e.g., ) are more reactive in cross-coupling reactions due to the lability of C-Br bonds .

Actividad Biológica

2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and chemical biology due to its unique structural properties and potential biological activity. The presence of multiple fluorine atoms can significantly alter the compound's reactivity, binding affinity to biological targets, and overall pharmacological profile.

The compound is characterized by the following structural features:

- Fluorine Substituents : The difluoroethyl and fluoro groups enhance the compound's lipophilicity and electron-withdrawing characteristics.

- Aromatic Ring : The methylbenzene framework allows for electrophilic aromatic substitution reactions, which are influenced by the electron-withdrawing nature of fluorine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms can enhance binding affinity to proteins, potentially modulating their activity. This interaction often leads to alterations in cellular processes, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, particularly against certain bacterial strains. Fluorinated compounds are known for their enhanced interactions with microbial membranes .

- Anticancer Potential : Compounds similar to this compound have shown promise in inhibiting glycolysis in cancer cells. For instance, fluorinated derivatives of glucose analogs have demonstrated potent cytotoxic effects against glioblastoma cells .

- Chemical Probes : It is utilized in the development of chemical probes for investigating cellular processes due to its ability to interact with biomolecules selectively.

Case Studies

Several studies have explored the biological implications of fluorinated compounds similar to this compound:

Study 1: Antimicrobial Activity

A study conducted on a series of fluorinated benzene derivatives indicated that the presence of difluoroethyl groups could enhance antimicrobial efficacy against Gram-positive bacteria. The study found that modifications at the para position of the benzene ring were crucial for activity.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Control (non-fluorinated) | Staphylococcus aureus | >128 µg/mL |

Study 2: Anticancer Efficacy

In vitro studies on glioblastoma cell lines revealed that fluorinated glucose analogs exhibited enhanced inhibition of hexokinase activity compared to non-fluorinated counterparts. This suggests a potential pathway through which this compound may exert anticancer effects.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2-Deoxy-D-glucose | 25 | Glycolysis Inhibition |

| Fluorinated Derivative | 10 | Glycolysis Inhibition |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Difluoroethylation Reactions : Utilizing difluoroethyl chloride in the presence of arylboronic acids under nickel catalysis.

- Electrophilic Aromatic Substitution : Fluorination reactions can be performed using reagents like xenon difluoride under controlled conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,1-difluoroethyl)-1-fluoro-4-methylbenzene, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic fluorination or difluoromethylation reactions. For example, evidence from analogous difluoromethylation protocols (e.g., using sodium 2-chloro-2,2-difluoroacetate with cesium carbonate in DMF) suggests that gas evolution and byproduct formation must be carefully controlled . Reaction optimization should include temperature gradients (e.g., 60–100°C) and stoichiometric ratios of fluorinating agents to precursors (e.g., 1.2:1 molar ratio). NMR monitoring (¹⁹F and ¹H) is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- ¹⁹F NMR : Distinct chemical shifts for -CF₂ and aromatic-F groups (e.g., δ ≈ -110 ppm for -CF₂ and δ ≈ -120 ppm for aromatic-F) .

- GC-MS : To confirm molecular ion peaks (m/z ≈ 190–200) and detect impurities (e.g., unreacted precursors or difluoroethyl byproducts) .

- X-ray crystallography : For definitive structural confirmation, as demonstrated in related fluorinated benzene derivatives .

Q. How can researchers mitigate hazards during synthesis and handling?

- Risk assessment : Follow ACS guidelines for evaluating hazards associated with fluorinated intermediates (e.g., toxicity of 2-chloro-2,2-difluoroacetate) .

- Engineering controls : Use fume hoods and inert gas purging to manage volatile byproducts (e.g., CO₂ evolution during difluoromethylation) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the difluoroethyl group under varying catalytic conditions?

- Conflicting data on catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from solvent polarity or ligand effects. For example, polar aprotic solvents (DMF, DMSO) stabilize transition states in cross-coupling reactions, while bulky ligands reduce undesired β-hydride elimination. Systematic screening of catalysts (e.g., Pd(PPh₃)₄, CuI/1,10-phenanthroline) and DFT calculations can clarify mechanistic pathways .

Q. How do substituent effects (e.g., methyl vs. trifluoromethyl groups) influence the compound’s electronic properties?

- Computational analysis : Use Gaussian or ORCA software to calculate Hammett constants (σ) for substituents. For example, the methyl group (σ ≈ -0.17) donates electrons, while the difluoroethyl group (σ ≈ +0.43) withdraws electrons, altering reaction kinetics in SNAr or Suzuki-Miyaura couplings .

- Experimental validation : Compare reaction rates of this compound with analogs (e.g., 4-trifluoromethyl derivatives) under identical conditions .

Q. What are the challenges in scaling up enantioselective syntheses involving this compound?

- Chiral catalysts : Asymmetric fluorination requires chiral ligands (e.g., BINAP or Josiphos), but competing racemization pathways at the difluoroethyl group necessitate low-temperature (-40°C) conditions .

- Purification : Chromatographic separation of diastereomers may fail due to similar polarity; crystallization using chiral resolving agents (e.g., tartaric acid derivatives) is recommended .

Q. How can discrepancies in biological activity data (e.g., IC₅₀ values) across studies be addressed?

- Standardized assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).

- Metabolite profiling : LC-MS/MS can identify degradation products (e.g., defluorinated metabolites) that may confound activity measurements .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.